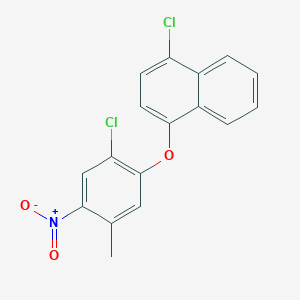
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C17H11Cl2NO3 It is a chlorinated naphthalene derivative that features both nitro and chloro substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-5-methylphenol to introduce the nitro group.
Chlorination: Chlorination of the naphthalene ring to introduce the chloro substituent.
Coupling Reaction: The final step involves a coupling reaction between the chlorinated naphthalene and the nitrated phenol derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro groups can participate in substitution reactions with nucleophiles in the biological environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-(2-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-5-methylphenoxy)naphthalene
Uniqueness
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both nitro and chloro substituents on its aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
83054-34-6 |
|---|---|
Molekularformel |
C17H11Cl2NO3 |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
1-chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-17(14(19)9-15(10)20(21)22)23-16-7-6-13(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
InChI-Schlüssel |
ZXBUAMOYKGUYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
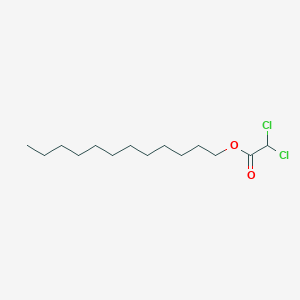
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
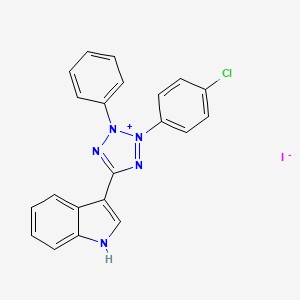
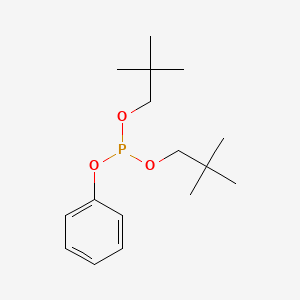

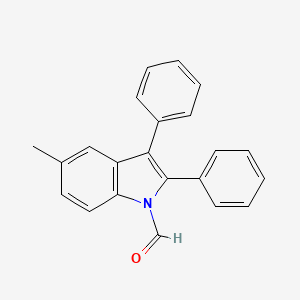
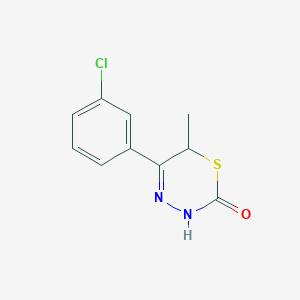

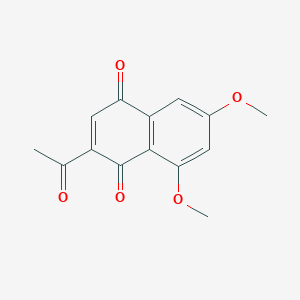
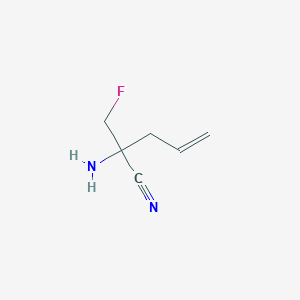
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
